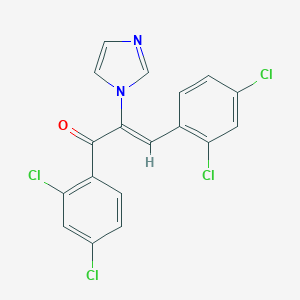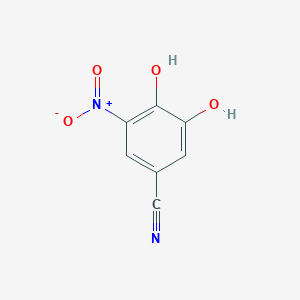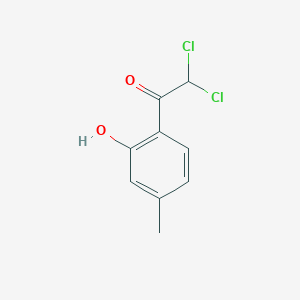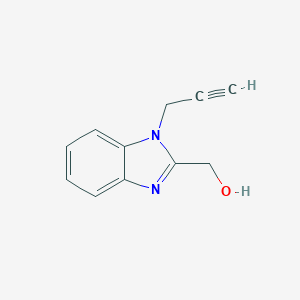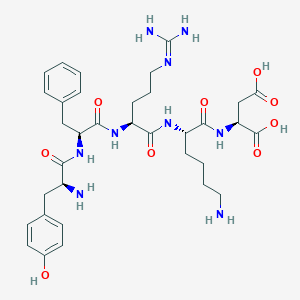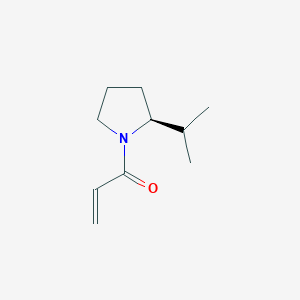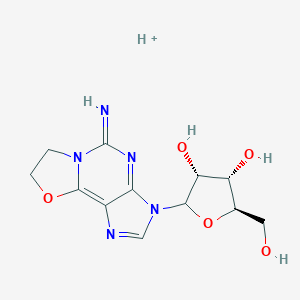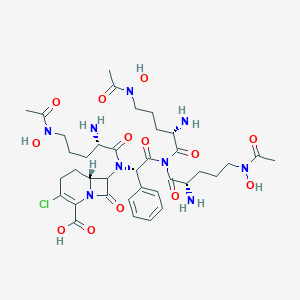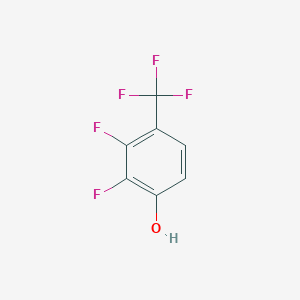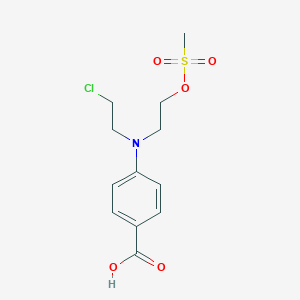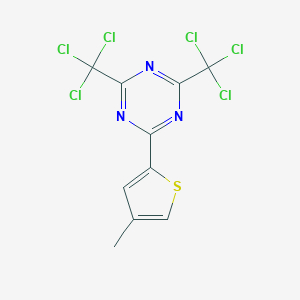![molecular formula C6H12O2 B056205 2-Pentanone, 4-hydroxy-3-methyl-, [S-(R*,S*)]-(9CI) CAS No. 116660-75-4](/img/structure/B56205.png)
2-Pentanone, 4-hydroxy-3-methyl-, [S-(R*,S*)]-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4S)-3-Methyl-4-hydroxy-2-pentanone is a chiral organic compound belonging to the class of beta-hydroxy ketones. These compounds are characterized by the presence of a hydroxyl group attached to the beta-carbon atom relative to the carbonyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3-Methyl-4-hydroxy-2-pentanone can be achieved through several methods. One common approach involves the use of aldol reactions, where an aldehyde and a ketone react in the presence of a base to form a beta-hydroxy ketone. The stereochemistry of the product can be controlled by using chiral catalysts or chiral starting materials .
Industrial Production Methods
In industrial settings, the production of (3R,4S)-3-Methyl-4-hydroxy-2-pentanone often involves biocatalytic methods. Enzymes such as aldolases are employed to catalyze the formation of carbon-carbon bonds with high stereoselectivity. This approach is favored due to its efficiency and the ability to produce enantiomerically pure compounds .
化学反応の分析
Types of Reactions
(3R,4S)-3-Methyl-4-hydroxy-2-pentanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a diketone.
Reduction: The carbonyl group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., Cl-, Br-) can be used to substitute the hydroxyl group.
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of halogenated ketones.
科学的研究の応用
(3R,4S)-3-Methyl-4-hydroxy-2-pentanone has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
作用機序
The mechanism of action of (3R,4S)-3-Methyl-4-hydroxy-2-pentanone involves its interaction with specific molecular targets and pathways. As a beta-hydroxy ketone, it can participate in various biochemical reactions, including enzyme-catalyzed transformations. The hydroxyl and carbonyl groups play crucial roles in its reactivity and interaction with other molecules .
類似化合物との比較
Similar Compounds
(3R,4S)-4-Hydroxy-3-methyl-2-oxohexyl phosphonic acid: Another beta-hydroxy ketone with similar structural features.
(3R,4S)-3-Methoxy-4-methylaminopyrrolidine: A compound with a similar stereochemistry but different functional groups.
Uniqueness
(3R,4S)-3-Methyl-4-hydroxy-2-pentanone is unique due to its specific stereochemistry and the presence of both hydroxyl and carbonyl functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications .
特性
CAS番号 |
116660-75-4 |
|---|---|
分子式 |
C6H12O2 |
分子量 |
116.16 g/mol |
IUPAC名 |
(3R,4S)-4-hydroxy-3-methylpentan-2-one |
InChI |
InChI=1S/C6H12O2/c1-4(5(2)7)6(3)8/h4-5,7H,1-3H3/t4-,5+/m1/s1 |
InChIキー |
ZXZUCILLTLHIBZ-UHNVWZDZSA-N |
SMILES |
CC(C(C)O)C(=O)C |
異性体SMILES |
C[C@H]([C@H](C)O)C(=O)C |
正規SMILES |
CC(C(C)O)C(=O)C |
同義語 |
2-Pentanone, 4-hydroxy-3-methyl-, [S-(R*,S*)]- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


